molecular formula C6H11O5P B1352063 Methyl 2-(dimethoxyphosphinyl)acrylate CAS No. 55168-74-6

Methyl 2-(dimethoxyphosphinyl)acrylate

Cat. No.: B1352063
CAS No.: 55168-74-6
M. Wt: 194.12 g/mol
InChI Key: HRTGCDRCJQKACR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Methyl 2-(dimethoxyphosphinyl)acrylate plays a significant role in biochemical reactions, particularly in the polymerization of phosphorus-containing (meth)acrylate monomers . It interacts with various enzymes and proteins, including those involved in free radical polymerization and photopolymerization processes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dimethoxyphosphinyl)acrylate can be synthesized through various methods. One common approach involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxyphosphinyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted acrylates, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dimethoxyphosphinyl)acrylate is unique due to its combination of a phosphonate group with an acrylate moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and functionalization .

Properties

IUPAC Name

methyl 2-dimethoxyphosphorylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTGCDRCJQKACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203675
Record name Methyl 2-(dimethoxyphosphinyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55168-74-6
Record name 2-Propenoic acid, 2-(dimethoxyphosphinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55168-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(dimethoxyphosphinyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055168746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(dimethoxyphosphinyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(dimethoxyphosphinyl)acrylate
Source European Chemicals Agency (ECHA)
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